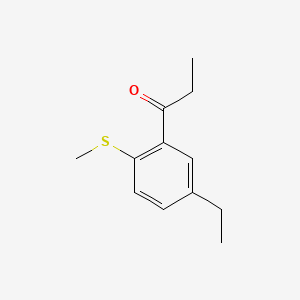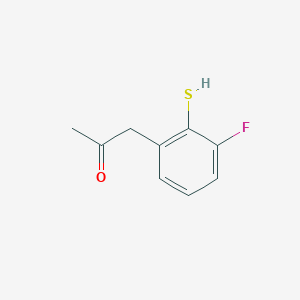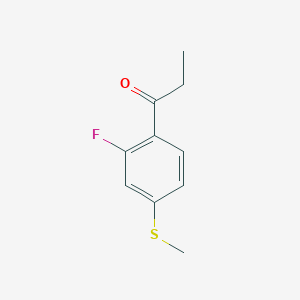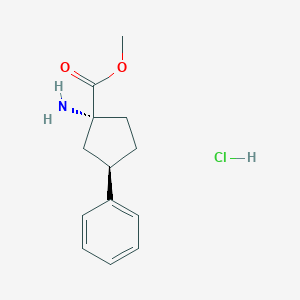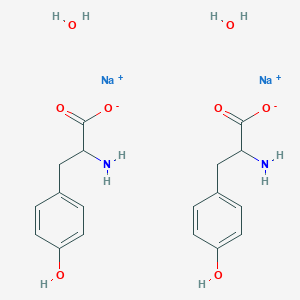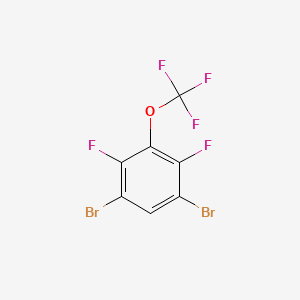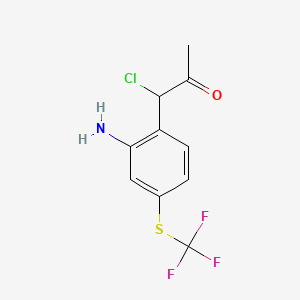
1-Isopropoxycyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID is an organic compound characterized by a cyclopropane ring substituted with an isopropoxy group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID can be synthesized through several methodsThe reaction typically requires the use of sodium hydroxide and γ-chlorobutyronitrile, followed by hydrolysis and acidification steps .
Industrial Production Methods: Industrial production of 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropane derivatives
Aplicaciones Científicas De Investigación
1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Cyclopropanecarboxylic Acid: Lacks the isopropoxy group, making it less lipophilic.
1-Aminocyclopropane-1-Carboxylic Acid: Contains an amino group instead of an isopropoxy group, leading to different reactivity and applications.
Cyclopropyl Cyanide: Precursor in the synthesis of cyclopropane derivatives.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-propan-2-yloxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(3-4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
AMHXPIRUPFULRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


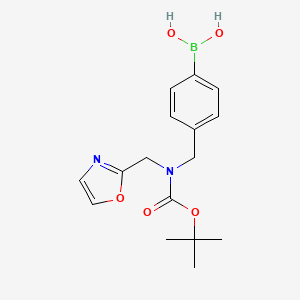
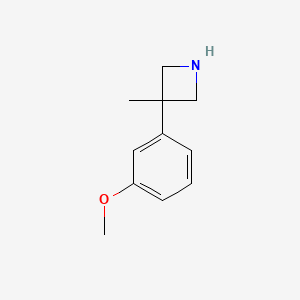

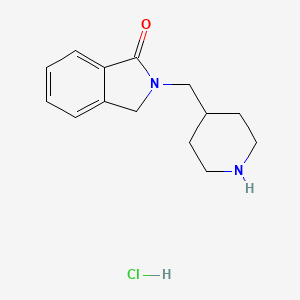
![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
